molecular formula C20H18BrN B3028419 N-(4-Bromophenyl)-3-methyl-N-(m-tolyl)aniline CAS No. 203710-89-8

N-(4-Bromophenyl)-3-methyl-N-(m-tolyl)aniline

Cat. No.: B3028419
CAS No.: 203710-89-8
M. Wt: 352.3 g/mol
InChI Key: WHBVFRPPFWBXEE-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-3-methyl-N-(m-tolyl)aniline is a diarylamine derivative characterized by a 4-bromophenyl group, a 3-methylaniline moiety, and an m-tolyl (3-methylphenyl) substituent. This compound is of interest in organic synthesis due to its para-selective reactivity in C–H functionalization reactions, particularly in electrooxidative amination processes . The bromine atom at the para position of the phenyl ring acts as an electron-withdrawing group (EWG), influencing both electronic and steric properties, while the m-tolyl group contributes steric bulk.

Properties

IUPAC Name

N-(4-bromophenyl)-3-methyl-N-(3-methylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN/c1-15-5-3-7-19(13-15)22(18-11-9-17(21)10-12-18)20-8-4-6-16(2)14-20/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBVFRPPFWBXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C2=CC=C(C=C2)Br)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732974
Record name N-(4-Bromophenyl)-3-methyl-N-(3-methylphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203710-89-8
Record name N-(4-Bromophenyl)-3-methyl-N-(3-methylphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(4-Bromophenyl)-3-methyl-N-(m-tolyl)aniline, a compound with significant potential in medicinal chemistry, has been investigated for its biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into the synthesis, biological evaluations, and research findings related to this compound.

Synthesis

The synthesis of this compound typically involves nucleophilic addition reactions. A notable method is the use of amines in a solvent like dioxane, sometimes with co-solvents such as acetonitrile to enhance reactivity. The compound can be synthesized efficiently under mild conditions, yielding high purity products suitable for biological evaluation .

Anticancer Properties

Recent studies have highlighted the anticancer properties of this compound. It has been shown to exhibit potent antiproliferative activity against various cancer cell lines, including HeLa and A549 cells. The mechanism of action appears to involve the inhibition of tubulin polymerization, a critical process in cell division. This compound acts similarly to well-known microtubule-targeting agents (MTAs), such as combretastatin A-4 (CA-4), leading to cell cycle arrest and apoptosis .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (nM)
This compoundHeLa91
Combretastatin A-4HeLa83
This compoundA549101

The compound's mechanism involves binding to the colchicine site on tubulin, disrupting microtubule dynamics. This interaction leads to the accumulation of cells in the G2/M phase of the cell cycle, ultimately triggering apoptotic pathways through mitochondrial dysfunction .

Case Studies

Several case studies have evaluated the efficacy of this compound in vivo. For instance, studies using zebrafish embryos demonstrated significant inhibition of tumor growth, suggesting that this compound could be a promising candidate for further development in cancer therapies .

Research Findings

In addition to its anticancer properties, preliminary research indicates potential neuroprotective effects. The compound's structure allows it to interact with various biological targets, which may contribute to its diverse pharmacological profile. For instance, modifications in the aniline structure have been associated with enhanced activity against acetylcholinesterase (AChE), relevant in neurodegenerative diseases .

Table 2: Summary of Biological Activities

Activity TypeEffectReference
AntiproliferativeInhibition of cancer cell growth
Tubulin BindingDisruption of microtubule dynamics
Neuroprotective PotentialInteraction with AChE

Scientific Research Applications

N-(4-Bromophenyl)-3-methyl-N-(m-tolyl)aniline, also known under several synonyms including N-(4-bromophenyl)-3-methyl-N-(3-methylphenyl)aniline and (4-Bromo-phenyl)-di-m-tolyl-amine, is a chemical compound with the CAS number 203710-89-8 . It has a molecular formula of C20H18BrNC_{20}H_{18}BrN and a molecular weight of 352.27 .

The compound is known by several names :

  • (4-Bromo-phenyl)-di-m-tolyl-amine
  • N-(4-broMophenyl)-3-Methyl-N-(M-tolyl)anilin
  • N-(4-bromophenyl)-3-methyl-N-(3-methylphenyl)aniline
  • N-(4-Bromophenyl)-3-methyl-N-(3-methylphenyl)benzenamine
  • Benzenamine, N-(4-bromophenyl)-3-methyl-N-(3-methylphenyl)-

Applications

While specific applications for this compound are not detailed in the provided search results, similar compounds and related research suggest potential uses:

  • Synthesis of complex molecules: Bromoanilines are used as intermediates in the synthesis of various organic compounds, such as pharmaceuticals and dyes .
  • Catalysis: Palladium-catalyzed Buchwald–Hartwig reactions, which involve similar aniline derivatives, are employed in the synthesis of heteroannulated indolopyrazines .
  • Biological evaluation: Anilines and their derivatives have demonstrated antiproliferative activity against cancer cell lines, suggesting their potential in cancer research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Selectivity

Halogenated Derivatives
  • N-(4-Chlorophenyl)-3-methyl-N-(m-tolyl)aniline and N-(4-Iodophenyl)-3-methyl-N-(m-tolyl)aniline :
    These analogs, differing only in the halogen (Cl or I instead of Br), exhibit similar para-selective amination behavior in electrooxidative reactions. Halogens at the para position are tolerated without cleavage, enabling high yields (e.g., 4b–4d in ). The reactivity trend follows the leaving group ability (I > Br > Cl), but para-selectivity remains consistent .

  • N-(4-Fluorophenyl)-3-methyl-N-(m-tolyl)aniline :
    Fluorine, being a stronger EWG, may reduce reaction efficiency due to increased electron withdrawal, as seen in substrates with trifluoromethyl groups (4h, 50% yield) .

Electron-Donating Group (EDG) Analogs
  • N-(4-Methoxyphenyl)-3-methyl-N-(m-tolyl)aniline (5o) :
    Replacing bromine with methoxy (EDG) enhances reaction efficiency in Buchwald-Hartwig coupling, yielding 75% of the product. EDGs facilitate oxidative addition in palladium-catalyzed reactions, contrasting with the slower kinetics of EWGs like bromine .

Steric and Positional Effects

N-(3-Bromophenyl)-3-methyl-N-(m-tolyl)aniline :

Meta-substitution of bromine disrupts para-selectivity, as observed in , where para positions on the 3-methylaniline moiety are exclusively targeted. This highlights the importance of substituent positioning in directing reactivity .

N-(4-Bromophenyl)-3-methyl-N-(p-tolyl)aniline :

Replacing m-tolyl with p-tolyl (4-methylphenyl) increases steric hindrance near the nitrogen center. Such derivatives may exhibit reduced yields in reactions requiring planar transition states (e.g., amination) .

Multi-Substituted Derivatives

N,N-Bis(4-bromophenyl)-4-methylaniline (CAS 100308-67-6) :

This compound features dual 4-bromophenyl groups, enhancing electron withdrawal and steric bulk. Such structures are less reactive in para-selective amination but may stabilize charge-transfer complexes in materials science applications .

4-Bromo-N-(4-bromophenyl)-N-(4-butylphenyl)aniline :

However, the extended alkyl chain could improve solubility in nonpolar solvents .

Key Data Tables

Table 1: Comparative Reactivity in Amination Reactions

Compound Substituents Reaction Type Yield/Selectivity Reference
N-(4-Bromophenyl)-3-methyl-N-(m-tolyl)aniline 4-Br, 3-CH₃, m-tolyl Electrooxidative C–H/N–H coupling Para-selective, >80%
N-(4-Methoxyphenyl)-3-methyl-N-(m-tolyl)aniline 4-OCH₃, 3-CH₃, m-tolyl Buchwald-Hartwig coupling 75% yield
N-(4-Trifluoromethylphenyl)-3-methyl-N-(m-tolyl)aniline 4-CF₃, 3-CH₃, m-tolyl Electrooxidative amination 50% yield (reduced efficiency)

Table 2: Steric and Electronic Properties

Compound Substituent Electronic Effect Steric Hindrance Key Application
This compound Strong EWG (Br) Moderate (m-tolyl) Catalytic amination
N,N-Bis(4-bromophenyl)-4-methylaniline Dual EWG (Br) High Organic electronics
N-(4-Methoxyphenyl)-3-methyl-N-(m-tolyl)aniline EDG (OCH₃) Moderate Cross-coupling reactions

Research Findings and Contradictions

  • Para-Selectivity vs. Electronic Effects : Despite bromine's EWG nature, the target compound maintains high para-selectivity in amination, contrasting with trifluoromethyl groups that reduce yields . This suggests that halogen size and polarizability (Br vs. CF₃) play critical roles beyond simple electronic effects.

Q & A

Q. Q: What are the primary synthetic routes for preparing N-(4-Bromophenyl)-3-methyl-N-(m-tolyl)aniline, and how can reaction conditions be optimized for higher yields?

A: The compound can be synthesized via transamidation reactions using carboxamides and halogenated anilines in the presence of bis(trifluoroacetoxy)iodobenzene (PIFA) as a promoter. For example, DMA (dimethylacetamide) has been effective for N-acylation, yielding derivatives like N-(m-tolyl)acetamide (65% yield) under controlled conditions (100°C, 1 equivalent PIFA) . Electrooxidative C–H/N–H cross-coupling is another method, achieving para-selective amination with hydrogen evolution. Substrates with electron-donating groups (e.g., methyl) show higher efficiency (e.g., 3-methyl-N-(p-tolyl)aniline gave good reactivity), while electron-withdrawing groups (e.g., CF₃) reduce yields . Optimization involves adjusting temperature, solvent (e.g., THF for selenation reactions ), and substituent effects to enhance regioselectivity and yield.

Advanced Functionalization Strategies

Q. Q: How can researchers introduce heteroatoms (e.g., sulfur, selenium) into the core structure, and what methodologies ensure regioselectivity?

A: Thioamination and selenation are advanced strategies. For thioamination, sulfenamides react with arynes under transition-metal-free conditions, yielding derivatives like S452-((4-Bromophenyl)thio)-3-methoxy-N-methyl-N-(p-tolyl)aniline . Selenation employs phenylselenyl bromide and silane-promoted reactions, achieving products like N-methyl-2-(phenylselanyl)-N-(m-tolyl)aniline (57% yield) via silica gel chromatography purification . Regioselectivity is controlled by steric and electronic factors; para-substitution is favored in electrooxidative couplings due to the stability of the transition state .

Structural Elucidation Basics

Q. Q: What analytical techniques are essential for confirming the structure and purity of this compound?

A: 1H/13C NMR and HRMS are critical for structural confirmation. For example, NMR chemical shifts (e.g., δ 7.11–6.85 ppm in CDCl₃) and HRMS data (e.g., m/z 348.1511 for C23H23ClN) validate molecular composition . X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves crystal packing and bond lengths, particularly for derivatives with heavy atoms like bromine . Purity is assessed via TLC (e.g., petroleum ether/DCM = 95:5) and elemental analysis .

Computational Modeling of Electronic Properties

Q. Q: How can density functional theory (DFT) predict the electronic behavior of this compound, and which functionals are most accurate?

A: Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties like ionization potentials and bond dissociation energies . The Colle-Salvetti correlation-energy formula, adapted into DFT, provides reliable correlation energies (within ~2% error) for systems with gradient corrections . For this compound, simulations should prioritize basis sets accounting for bromine’s relativistic effects and aryl ring conjugation.

Advanced Mechanistic Studies

Q. Q: What experimental and computational approaches elucidate reaction mechanisms involving this compound, such as C–H activation pathways?

A: Isotopic labeling (e.g., D₂O quenching) and kinetic isotope effects (KIE) can probe C–H bond cleavage in electrooxidative amination . DFT-based transition-state modeling identifies energy barriers for para vs. meta substitution, explaining the dominance of para-selectivity in aryl couplings . Spectroscopic techniques (e.g., in-situ IR) monitor intermediates, while cyclic voltammetry reveals redox behavior in electrochemical syntheses .

Addressing Data Contradictions in Reaction Optimization

Q. Q: How should researchers resolve discrepancies in reported yields or selectivity for similar compounds?

A: Systematic control experiments are key. For instance, conflicting yields in halogenated aniline reactions may arise from solvent polarity (e.g., THF vs. DMF) or temperature gradients . Multivariate analysis (e.g., DoE) optimizes parameters like catalyst loading and reaction time. Comparative studies using standardized substrates (e.g., 4-bromo vs. 4-chloro analogs) isolate electronic vs. steric effects . Reproducibility is ensured by adhering to protocols (e.g., PIFA stoichiometry ) and validating purity via orthogonal methods (e.g., NMR + HRMS) .

Advanced Crystallographic Refinement

Q. Q: What refinements in SHELXL improve the resolution of crystal structures for brominated triarylamines?

A: Anisotropic displacement parameters for bromine atoms and H-atom placement via riding models enhance accuracy. For twinned crystals, the TWIN/BASF commands in SHELXL correct diffraction overlaps . High-resolution data (≤0.8 Å) combined with restraints on bond lengths (e.g., C–Br ≈ 1.9 Å) reduce residual density errors. Validation tools like PLATON check for voids and misindexing .

Stability and Degradation Under Reaction Conditions

Q. Q: How can the stability of this compound be assessed under harsh reaction conditions (e.g., high temperature, acidic media)?

A: Accelerated stability studies (e.g., 80°C for 24 hrs in DMF) monitor decomposition via HPLC or TLC. pH-dependent degradation is tested in buffered solutions (pH 1–14), with LC-MS identifying breakdown products (e.g., debromination or oxidation byproducts). Thermogravimetric analysis (TGA) determines thermal stability, while UV-vis spectroscopy tracks chromophore integrity under light .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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